Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate
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Description
Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H11BrN2O2 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate, also known as Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-bromo-1,5-dihydro-, ethyl ester, is a derivative of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidines are structural analogs of purine bases, such as adenine and guanine . They have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, and antibacterial agents .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to changes in the compound’s structure and function, potentially influencing its interaction with its targets .
Pharmacokinetics
A related compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability, which could impact its bioavailability .
Result of Action
Derivatives of imidazo[1,2-a]pyridine have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
One source suggests that a related compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , suggesting that light, moisture, and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes . Additionally, this compound has been found to bind to certain receptor proteins, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules such as protein kinases and transcription factors, this compound can induce changes in gene expression and cellular metabolism . For instance, it has been shown to upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to the active sites of target enzymes, forming stable enzyme-substrate complexes that either inhibit or enhance the enzyme’s catalytic activity . Additionally, this compound can interact with DNA and RNA molecules, influencing the transcription and translation processes . These interactions result in altered gene expression patterns, which ultimately affect cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used . In vitro studies have demonstrated that prolonged exposure to this compound can lead to cumulative changes in gene expression and cellular metabolism, highlighting the importance of considering temporal factors in experimental design .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels . At low doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defense mechanisms and reducing oxidative stress . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . These findings underscore the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound is metabolized primarily through oxidative and reductive reactions, catalyzed by enzymes such as cytochrome P450 oxidases and reductases . These metabolic processes result in the formation of several intermediate metabolites, which can further interact with cellular components and influence metabolic flux . Additionally, this compound has been shown to affect the levels of key metabolites, such as reactive oxygen species and antioxidant molecules, thereby modulating cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette transporters, which facilitate its uptake and accumulation in target cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular distribution of this compound, directing it to specific compartments or organelles . These localization patterns are critical for understanding the compound’s mechanism of action and its potential therapeutic applications .
Properties
IUPAC Name |
ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-4,6,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLPJCVUILYICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CC=CC(=C2N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.